Cas no 2174001-51-3 (4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol)

4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol structure
2174001-51-3 structure
商品名:4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol
CAS番号:2174001-51-3
MF:C10H20N2O2
メガワット:200.278002738953
CID:5223063
PubChem ID:137951665

4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol 化学的及び物理的性質

名前と識別子

    • [4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
    • 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol
    • インチ: 1S/C10H20N2O2/c11-6-10(7-13)8-14-5-9-3-1-2-4-12(9)10/h9,13H,1-8,11H2
    • InChIKey: RUDAWAZOLDOJFW-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CN)(CO)N2CCCCC2C1

4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM450271-1g
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%+
1g
$1052 2024-07-18
Enamine
EN300-1692467-0.05g
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
0.05g
$226.0 2023-09-20
Enamine
EN300-1692467-2.5g
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
2.5g
$1903.0 2023-09-20
Enamine
EN300-1692467-5.0g
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
5g
$2816.0 2023-06-04
Chemenu
CM450271-250mg
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%+
250mg
$535 2024-07-18
Enamine
EN300-1692467-0.1g
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
0.1g
$337.0 2023-09-20
A2B Chem LLC
AY02176-100mg
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
100mg
$390.00 2024-04-20
1PlusChem
1P01FI5C-2.5g
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
2.5g
$2414.00 2023-12-19
1PlusChem
1P01FI5C-10g
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
10g
$5224.00 2023-12-19
Aaron
AR01FIDO-50mg
[4-(aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol
2174001-51-3 95%
50mg
$336.00 2025-02-11

4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol 関連文献

4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanolに関する追加情報

Introduction to 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol (CAS No. 2174001-51-3) and Its Emerging Applications in Chemical Biology

4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol, identified by the chemical identifier CAS No. 2174001-51-3, is a structurally intricate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a fused heterocyclic system with both pyridine and morpholine moieties, presents a unique scaffold that has the potential to serve as a key intermediate in the development of novel therapeutic agents. The presence of an aminomethyl substituent further enhances its utility, offering opportunities for further functionalization and derivatization to explore diverse biological activities.

The significance of this compound lies in its potential to act as a precursor for drugs targeting various diseases, particularly those involving complex biological pathways. Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design, and 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol exemplifies this trend. Its molecular framework is reminiscent of several bioactive molecules that have shown promise in preclinical studies, suggesting that it may exhibit similar pharmacological properties.

In the realm of chemical biology, the study of such compounds often involves elucidating their interactions with biological targets at the molecular level. The aminomethyl group in 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol is particularly noteworthy, as it can participate in hydrogen bonding or form coordination complexes with metal ions, which are crucial for enzyme activity and signal transduction. This feature makes it an attractive candidate for modulating enzyme function or inhibiting protein-protein interactions, which are key mechanisms in many diseases.

Recent research has begun to explore the synthetic pathways for derivatives of 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol. One notable approach involves transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups while maintaining the core heterocyclic structure. These methods have enabled chemists to generate libraries of analogs with tailored properties, facilitating high-throughput screening for biologically active compounds.

The potential applications of this compound extend beyond drug development. In materials science, for instance, derivatives of 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol have been investigated for their ability to form stable coordination complexes with metal ions. These complexes exhibit unique optical and electronic properties that make them suitable for use in sensors or luminescent materials. Such interdisciplinary applications underscore the versatility of this molecular scaffold.

From a computational chemistry perspective, understanding the three-dimensional structure and dynamics of 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol is essential for predicting its behavior in biological systems. Molecular modeling techniques have been employed to simulate its interactions with proteins and other biomolecules, providing insights into possible binding modes and affinity. These simulations are critical for guiding experimental efforts and optimizing lead compounds before they enter clinical trials.

The synthesis of 4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol itself presents challenges due to its complex architecture. However, recent advances in synthetic methodologies have made it more accessible than ever before. For example, asymmetric synthesis has been utilized to produce enantiomerically pure forms of this compound, which is crucial for evaluating its stereochemical specificity in biological assays. Such achievements highlight the progress being made in synthetic organic chemistry and its impact on drug discovery.

In conclusion,4-(aminomethyl)-octahydropyrido2,1-cmorpholin-4-ylmethanol (CAS No. 2174001-51-3) represents a promising scaffold with diverse applications in chemical biology and pharmaceutical research. Its unique structural features and functional groups make it a valuable tool for developing novel therapeutics and exploring new synthetic pathways. As research continues to uncover its potential,this compound is poised to play a significant role in advancing our understanding of disease mechanisms and developing innovative treatment strategies.

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